4-Cyanostilbene
Overview
Description
4-Cyanostilbene is an organic compound characterized by the presence of a cyano group (-CN) attached to the fourth position of the stilbene structure. Stilbenes are a group of compounds with a 1,2-diphenylethylene backbone. The addition of the cyano group enhances the compound’s electronic properties, making it a subject of interest in various scientific fields, particularly in materials science and photophysics .
Mechanism of Action
Target of Action
4-Cyanostilbene, also known as α-cyanostilbene, is a unique organic chromophore . Its primary targets are the molecular structures involved in light absorption and emission, making it a key player in optoelectronic applications . It has been used to engineer molecular materials with unique spectral signatures .
Mode of Action
The mode of action of this compound is primarily through its interaction with light. It exhibits a phenomenon known as Aggregation-Induced Emission (AIE), where it shows significant emission enhancement in the condensed phase (aggregate/solid/film) than in the solution phase . This feature allows it to be used in various optoelectronic applications .
Biochemical Pathways
The biochemical pathways affected by this compound are largely related to light absorption and emission. The compound’s structure-property relationship can be tuned for aggregation through molecular displacement with reference to transition dipoles . This includes parameters such as positional substitution and orientation of the α-cyano unit, π-conjugation length, molecular size of the peripheral substitutions with respect to the α-cyano unit, and branching effect .
Result of Action
The result of this compound’s action is the production of unique spectral signatures, including high fluorescence intensity, excellent quantum yield, large Stokes shift, and exquisite optoelectronic properties . It has been used in various applications, including self-assembled nanostructures, chemical sensing, organogelation, white light emission, molecular switches, multiphoton absorption, liquid crystals, anion receptors, and biological probes .
Action Environment
The action of this compound is influenced by environmental factors such as the presence of light and the compound’s physical state (solution vs. aggregate/solid/film) . Its AIE characteristics are particularly pronounced in the condensed phase .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 4-Cyanostilbene are largely attributed to its unique structure, which includes a cyano group covalently linked to a π-conjugated skeleton
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes Its influence on cell function is largely due to its impact on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of this compound is complex and involves several factors. Its effects at the molecular level include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
It is known to interact with various enzymes and cofactors, and it may also have effects on metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Cyanostilbene can be synthesized through several methods. One common approach involves the Wittig reaction, where a phosphonium ylide reacts with a benzaldehyde derivative to form the stilbene structure. The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanide source .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of high-yield catalytic processes to ensure efficiency and scalability. The reaction conditions typically include controlled temperatures and the use of solvents like tetrahydrofuran (THF) to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions: 4-Cyanostilbene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding stilbene oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The cyano group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Cyanide sources such as sodium cyanide (NaCN) or potassium cyanide (KCN) are used.
Major Products:
Oxidation: Stilbene oxides.
Reduction: Aminostilbenes.
Substitution: Various substituted stilbenes depending on the nucleophile used.
Scientific Research Applications
4-Cyanostilbene has a wide range of applications in scientific research:
Comparison with Similar Compounds
4-Cyanostilbene can be compared with other cyano-substituted stilbenes and related compounds:
Similar Compounds: α-Cyanostilbene, β-Cyanostilbene, and other cyano-functionalized stilbenes.
Properties
IUPAC Name |
4-[(E)-2-phenylethenyl]benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N/c16-12-15-10-8-14(9-11-15)7-6-13-4-2-1-3-5-13/h1-11H/b7-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQUHPLQCUQJSQW-VOTSOKGWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=CC=C(C=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13041-79-7 | |
Record name | 4-Cyanostilbene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 4-Cyanostilbene derivatives interesting for photochemical studies?
A1: this compound derivatives belong to a class of compounds known as donor-acceptor stilbenes. These molecules exhibit interesting photophysical phenomena like intramolecular charge transfer (ICT) upon excitation, leading to significant changes in their dipole moment and emission properties. [, , , ]
Q2: How does solvent polarity affect the photophysics of this compound derivatives?
A2: Increasing solvent polarity generally leads to a red-shift in both absorption and emission spectra of 4-Cyanostilbenes, indicating the formation of a highly polar excited state. This is attributed to the stabilization of the charge-transferred state in polar solvents. [, , ]
Q3: What is the role of twisted intramolecular charge transfer (TICT) states in the photochemistry of this compound derivatives?
A3: TICT states play a crucial role in the excited state dynamics of certain this compound derivatives. These states, characterized by a twisted conformation between the donor and acceptor moieties, can lead to non-radiative decay pathways, impacting fluorescence quantum yields and photoisomerization efficiencies. [, , , ]
Q4: How does bridging the donor and acceptor moieties in this compound derivatives affect their photophysics?
A4: Bridging, particularly with a rigid -CH2- bridge, restricts the torsional freedom around the central double bond, leading to increased fluorescence quantum yields and lifetimes. This suggests that double bond torsion is a major non-radiative decay pathway in these molecules. []
Q5: How fast is the intramolecular charge transfer process in this compound derivatives?
A5: The ICT process in this compound derivatives is extremely fast, occurring on a sub-picosecond timescale. Femtosecond time-resolved emission spectroscopy studies have revealed that the emission dynamics primarily reflect solvent relaxation rather than complex electronic state kinetics. [, ]
Q6: What are the potential applications of this compound derivatives in material science?
A6: this compound derivatives, due to their unique photophysical properties, hold potential for applications in areas such as organic light-emitting diodes (OLEDs), fluorescent probes, and nonlinear optical materials. [, ]
Q7: How does the length of the alkyl chain in 4-alkyl-4'-Cyanostilbenes affect their mesomorphic behavior?
A7: The length of the alkyl chain significantly influences the mesophase behavior of 4-alkyl-4'-Cyanostilbenes. Shorter chain lengths typically exhibit nematic phases, while longer chains tend to form smectic A phases. Intermediate chain lengths can display both phases depending on the temperature. [, , ]
Q8: Can this compound derivatives be incorporated into polymers, and if so, how does this impact their properties?
A8: Yes, this compound derivatives can be incorporated into polymers, either as pendant groups or as part of the polymer backbone. This incorporation can impart desirable optical and electronic properties to the resulting materials. [, ]
Q9: How stable are this compound derivatives under various conditions?
A9: The stability of this compound derivatives can vary depending on the specific structure and environmental factors. Studies have shown that some derivatives are susceptible to photodegradation, while others exhibit good thermal stability. [, , ]
Q10: How is computational chemistry used to study this compound derivatives?
A10: Computational chemistry techniques like Density Functional Theory (DFT) and ab initio calculations are employed to investigate the electronic structure, excited state geometries, and dipole moments of this compound derivatives. These calculations help in understanding their photophysical properties and predicting their behavior in different environments. [, , , ]
Q11: How do different substituents on the this compound scaffold affect the molecule's properties?
A11: The nature and position of substituents significantly influence the electronic distribution and photophysical properties of this compound. Electron-donating groups generally lead to red-shifted absorption and emission spectra, while electron-withdrawing groups have the opposite effect. [, , ]
Q12: Can QSAR models be developed for this compound derivatives?
A12: Yes, Quantitative Structure-Activity Relationship (QSAR) models can be developed for this compound derivatives by correlating their structural features with their photophysical properties. These models can be helpful in predicting the properties of new derivatives and guiding the design of molecules with desired characteristics. []
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